molecular formula C14H14F3N3 B11841027 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine CAS No. 1203661-53-3

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine

Cat. No.: B11841027
CAS No.: 1203661-53-3
M. Wt: 281.28 g/mol
InChI Key: LRTHPBKGLBFENV-UHFFFAOYSA-N
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Description

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is a compound of significant interest in the field of organic chemistry It features a trifluoromethyl group attached to a phenyl ring, which is further connected to a tetrahydroindazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine typically involves multiple steps. One common method includes the condensation of 3-(trifluoromethyl)benzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired indazole derivative. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts such as sulfuric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques like crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas, palladium on carbon, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide, and other nucleophiles.

Major Products

The major products formed from these reactions include ketones, carboxylic acids, amines, and alcohols, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also modulate receptor activity by interacting with receptor proteins, affecting signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-(Trifluoromethyl)phenyl)-4,5,6,7-tetrahydro-1H-indazol-4-amine is unique due to its tetrahydroindazole moiety, which imparts distinct chemical and biological properties. Unlike other trifluoromethyl-containing compounds, it exhibits a unique combination of enzyme inhibition and receptor modulation, making it a versatile compound for various applications .

Properties

CAS No.

1203661-53-3

Molecular Formula

C14H14F3N3

Molecular Weight

281.28 g/mol

IUPAC Name

1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydroindazol-4-amine

InChI

InChI=1S/C14H14F3N3/c15-14(16,17)9-3-1-4-10(7-9)20-13-6-2-5-12(18)11(13)8-19-20/h1,3-4,7-8,12H,2,5-6,18H2

InChI Key

LRTHPBKGLBFENV-UHFFFAOYSA-N

Canonical SMILES

C1CC(C2=C(C1)N(N=C2)C3=CC=CC(=C3)C(F)(F)F)N

Origin of Product

United States

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